

An In-depth Technical Guide on the Function and Regulation of Pantothenate Kinase

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms. CoA plays a pivotal role in numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of various biomolecules. Due to its central role in cellular metabolism, the function and activity of PanK are tightly regulated. In mammals, four distinct isoforms of PanK (PanK1 α , PanK1 β , PanK2, and PanK3) are expressed from three genes, each with unique regulatory properties and subcellular localizations. Dysregulation of PanK activity is associated with several human diseases, most notably Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare genetic disorder caused by mutations in the PANK2 gene. This technical guide provides a comprehensive overview of the function, structure, and intricate regulatory mechanisms of pantothenate kinase, with a focus on the mammalian isoforms. It includes a compilation of quantitative data on enzyme kinetics and inhibitor sensitivities, detailed experimental protocols for key assays, and visual representations of regulatory pathways and experimental workflows to serve as a valuable resource for researchers and professionals in drug development.

Introduction to Pantothenate Kinase

Pantothenate kinase (EC 2.7.1.33) catalyzes the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, utilizing a molecule of ATP as the phosphate donor. This reaction is

the committed step in the universal five-step CoA biosynthetic pathway.[1][2][3] The subsequent enzymatic reactions lead to the formation of CoA, a vital cofactor for a multitude of biochemical reactions involving the transfer of acyl groups.[2][4]

The regulation of CoA levels is crucial for maintaining cellular homeostasis, and PanK serves as the primary control point in this pathway.[3][5] The activity of PanK is modulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[2][5][6] This allosteric regulation allows the cell to adjust the rate of CoA synthesis in response to its metabolic state.

In mammals, the PanK family consists of four isoforms: PanK1 α and PanK1 β , which are splice variants of the PANK1 gene, and PanK2 and PanK3, encoded by the PANK2 and PANK3 genes, respectively.[6][7] These isoforms share a highly conserved catalytic core but differ in their N-terminal regions, which influences their regulatory properties and subcellular distribution.[2][6]

- PanK1 α : Primarily localized to the nucleus.[2]
- PanK1 β : Found in the cytosol.[2]
- PanK2: The human isoform is targeted to the mitochondria and nucleus, while the mouse isoform is cytosolic.[2][6]
- PanK3: Predominantly a cytosolic enzyme.[2]

Mutations in the PANK2 gene that lead to a loss or reduction of PanK2 protein function are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurological disorder characterized by iron accumulation in the brain.[8][9] This link to human disease underscores the importance of understanding the function and regulation of PanK for the development of potential therapeutic interventions.

Catalytic Mechanism and Structure

Mammalian pantothenate kinases (PanK-II type) function as homodimers.[5] The catalytic mechanism is proposed to be a concerted process with a dissociative transition state.[2] The reaction follows an ordered kinetic mechanism where ATP binds first, followed by pantothenate.[5][10] After the phosphoryl transfer, 4'-phosphopantothenate is released, followed by ADP.[6]

Key residues in the active site are involved in binding ATP and pantothenate and facilitating the phosphoryl transfer. Aspartate, asparagine, histidine, and arginine residues play crucial roles in catalysis.[2] Specifically, a conserved lysine residue is essential for ATP binding.[2]

The three-dimensional structures of human PanK1 α and PanK3 in complex with the feedback inhibitor acetyl-CoA have been determined.[11] These structures reveal that each monomer adopts a fold characteristic of the actin kinase superfamily. The inhibitor-bound structures provide a molecular basis for the allosteric regulation by CoA thioesters, showing how acetyl-CoA binding can induce a conformational change that prevents ATP from accessing the active site.[11]

Quantitative Data

Kinetic Parameters of Mammalian Pantothenate Kinase Isoforms

The kinetic properties of the PanK isoforms vary, reflecting their distinct regulatory roles in different cellular compartments and tissues. The Michaelis-Menten constant (K_m) for the substrates ATP and pantothenate, and the maximum reaction velocity (V_{max}) are key parameters for characterizing enzyme activity.

Isoform	Substrate	Km (μ M)	Vmax (pmol/min/mg)	Organism	Reference
PanK2	Pantothenate	25.4	92.0	Human	[12]
ATP	63.6	90.2	Human	[12]	
PanK3	Pantothenate	14 \pm 0.1	-	Human	[5]
ATP	311 \pm 53	-	Human	[5]	
ATP (mutant S195V)	191 \pm 27	-	Human	[5]	
Pantothenate (mutant S195V)	151 \pm 16	-	Human	[5]	
PanK (Aspergillus nidulans)	Pantothenate	60	-	Fungus	[13]
ATP	145	-	Fungus	[13]	
PanK-III (Thermotoga maritima)	Pantothenate	40.3 \pm 3.3	-	Bacterium	[14]
ATP	6040 \pm 710	-	Bacterium	[14]	

Note: Vmax values for all human isoforms were not consistently available in the literature under comparable conditions. The provided Vmax for PanK2 is from a specific study and may not be directly comparable to other isoforms without further standardization.

Inhibitory Constants (IC50) of Modulators for Mammalian PanK Isoforms

The sensitivity of PanK isoforms to various inhibitors is a critical aspect of their regulation and a key consideration for drug development. The half-maximal inhibitory concentration (IC50) is a

measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Inhibitor	PanK1 β IC50 (μ M)	PanK2 IC50 (μ M)	PanK3 IC50 (μ M)	Reference
Acetyl-CoA	~5	~0.1	1	[2] [7]
PANKi	0.070	0.092	0.025	[12]
Fusidic acid	-	-	0.1	[15]
Rosiglitazone	-	-	2.9	[15]
Pioglitazone	-	-	5.3	[15]
Glyburide	-	-	8.5	[15]
Glipizide	-	-	8.5	[15]
PZ-2724	-	-	1.1	[16]

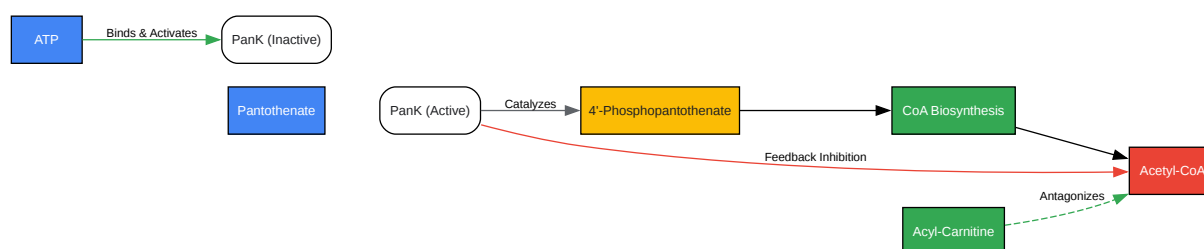
Regulation of Pantothenate Kinase

The activity and expression of pantothenate kinases are tightly controlled at multiple levels, including allosteric regulation, transcriptional control, and potentially post-translational modifications.

Allosteric Regulation

The primary mechanism for the rapid control of PanK activity is allosteric feedback inhibition by CoA and its thioesters, particularly acetyl-CoA.[\[2\]](#)[\[5\]](#)[\[6\]](#) This inhibition is competitive with respect to ATP, with acetyl-CoA binding to a site that overlaps with the ATP binding pocket, thereby preventing the binding of the substrate.[\[6\]](#) The different PanK isoforms exhibit varying sensitivities to acetyl-CoA inhibition, which reflects their adaptation to the metabolic environments of their respective subcellular locations.[\[2\]](#)[\[7\]](#) For instance, the mitochondrial PanK2 is the most stringently inhibited isoform, consistent with the high concentrations of acetyl-CoA in the mitochondria.[\[2\]](#)[\[17\]](#)

Conversely, long-chain acyl-carnitines, such as palmitoylcarnitine, have been found to activate PanK2 by competitively antagonizing the inhibition by acetyl-CoA.[17][18] This provides a mechanism for upregulating CoA biosynthesis in response to an increased demand for β -oxidation.



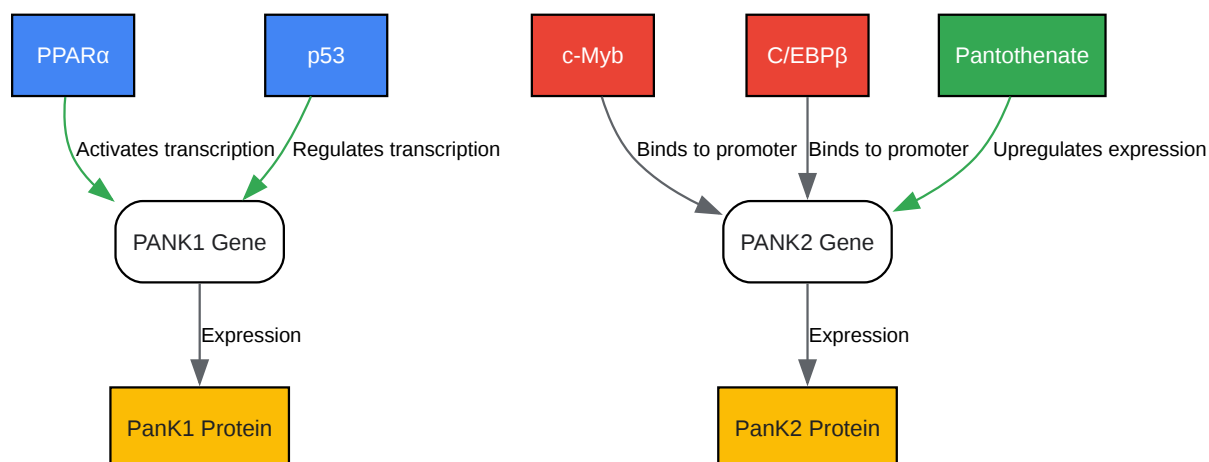
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Allosteric regulation of Pantothenate Kinase.

Transcriptional Regulation

The expression of the PANK genes is also subject to transcriptional control, allowing for long-term adaptation to cellular needs.

- **PANK1:** The expression of the PANK1 gene, particularly the PanK1 α isoform, is regulated by the peroxisome proliferator-activated receptor alpha (PPAR α). [19] Agonists of PPAR α , such as the hypolipidemic drug bezafibrate, can increase the transcription of PANK1 α , leading to higher levels of the PanK1 α protein and an overall increase in cellular CoA content. [5] The tumor suppressor protein p53 has also been shown to play a role in regulating energy homeostasis through the transcriptional control of PANK1. [20][21]
- **PANK2:** The promoter region of the PANK2 gene contains binding sites for several transcription factors, including c-Myb, C/EBP β , POU2F1a, and ROR α 2, suggesting a complex regulatory network. [1] Furthermore, pantothenate itself has been observed to upregulate PANK2 gene expression or enhance transcript stabilization in certain cellular models. [22]



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Transcriptional regulation of PANK1 and PANK2 genes.

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of many enzymes. While the role of PTMs in regulating PanK is an emerging area of research, some evidence suggests their involvement.

- **Acetylation:** Reduced levels of CoA, resulting from impaired PanK function, have been shown to lead to decreased acetylation of proteins such as tubulin and histones.[4] This indicates a link between PanK activity, acetyl-CoA availability, and the cellular acetylation landscape.
- **Interaction with PINK1:** The *Drosophila* homolog of PanK2, Fumble (fbl), has been shown to interact genetically with PINK1, a key regulator of mitochondrial quality control.[23] This interaction suggests a potential role for PanK2 in mitophagy and hints at possible regulation through phosphorylation or other PTMs within this pathway. Studies have also revealed that PANK2 and PANK4 are substrates for the PI3K effector kinase AKT, although the functional consequences of this phosphorylation are still being investigated.[22]

Further research is needed to fully elucidate the specific PTMs that directly modify PanK isoforms and the kinases, phosphatases, and other enzymes involved in these regulatory processes.

Experimental Protocols

Radiometric Pantothenate Kinase Activity Assay

This assay measures the incorporation of a radiolabeled phosphate group from [γ-32P]ATP into pantothenate, catalyzed by PanK.

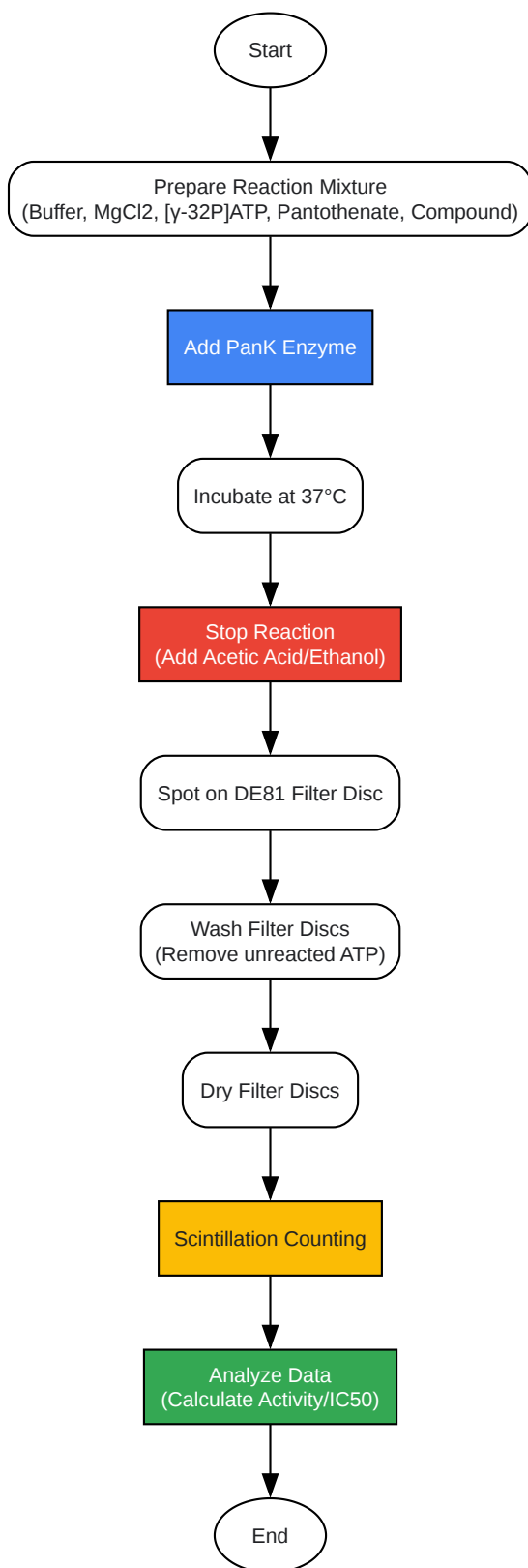
Materials:

- Purified PanK enzyme
- [γ-32P]ATP
- Pantothenate solution
- Kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl₂)
- Stopping solution (e.g., 10% acetic acid in 95% ethanol)
- DE81 ion-exchange filter paper discs
- Wash buffer (e.g., 1% acetic acid in 95% ethanol)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare the kinase reaction mixture in a microcentrifuge tube or multi-well plate. A typical reaction mixture (40 μL total volume) contains:
 - 10 mM MgCl₂
 - 2.5 mM ATP (spiked with [γ-32P]ATP)
 - 5 μM pantothenate
 - 100 mM Tris-HCl, pH 7.4

- Test compound (inhibitor or activator) or vehicle control (e.g., DMSO)
- Purified PanK enzyme (added last to initiate the reaction)
- Initiate the reaction by adding the PanK enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by adding 4 µL of the stopping solution.
- Spot the reaction mixture onto a DE81 filter disc.
- Wash the filter discs thoroughly with the wash buffer (e.g., three times) to remove unreacted [γ-32P]ATP. The phosphorylated pantothenate will remain bound to the ion-exchange paper.
- Dry the filter discs completely.
- Place each dried disc into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- The amount of radioactivity detected is proportional to the PanK activity. For inhibitor studies, IC50 values can be calculated by measuring activity over a range of inhibitor concentrations.



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Workflow for the Radiometric Pantothenate Kinase Assay.

Luminescence-Based High-Throughput Screening (HTS) Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies PanK activity by measuring the amount of ADP produced in the kinase reaction. It is a two-step process that is well-suited for high-throughput screening of compound libraries.^{[1][15][20]}

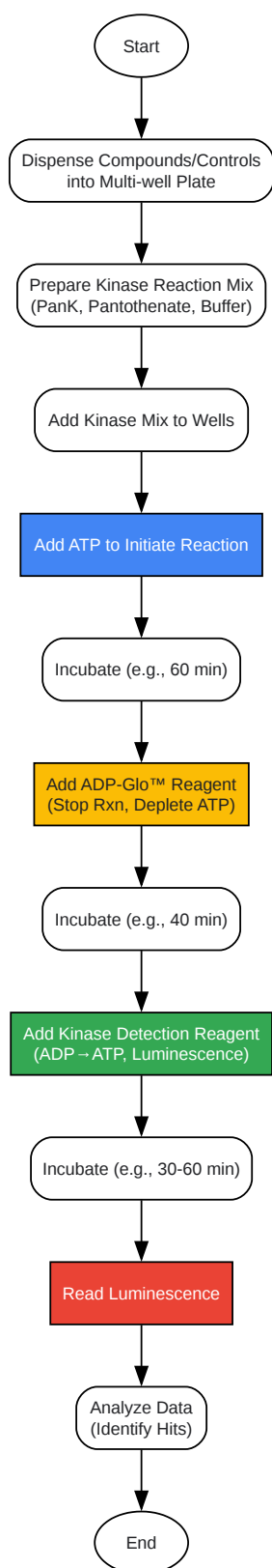
Materials:

- Purified PanK enzyme
- ATP
- Pantothenate solution
- Kinase reaction buffer
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- Multi-well plates (e.g., 384-well, white)
- Luminometer

Procedure:

- Kinase Reaction:
 - Dispense the test compounds and controls into the wells of a multi-well plate.
 - Prepare a master mix containing the PanK enzyme, pantothenate, and kinase reaction buffer.
 - Add the master mix to the wells.
 - Initiate the reaction by adding ATP.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- ADP Detection:
 - Step 1: ATP Depletion. Add ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for approximately 40 minutes.
 - Step 2: ADP to ATP Conversion and Luminescence Generation. Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition:
 - Measure the luminescence in each well using a plate-reading luminometer.
 - The luminescent signal is directly proportional to the amount of ADP produced and therefore to the PanK activity.
 - For HTS, hits (inhibitors or activators) are identified based on a significant deviation of their signal from the control wells.



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Workflow for the Luminescence-Based HTS Assay.

Conclusion and Future Directions

Pantothenate kinase stands as a central regulator of cellular metabolism through its control of CoA biosynthesis. The existence of multiple isoforms with distinct regulatory properties and subcellular localizations in mammals highlights the complexity of CoA homeostasis and its integration with various cellular processes. The intricate allosteric regulation by CoA thioesters and acyl-carnitines allows for rapid adaptation to the metabolic state, while transcriptional control provides a mechanism for longer-term adjustments.

The strong association of PanK2 dysfunction with the neurodegenerative disorder PKAN has spurred significant interest in PanK as a therapeutic target. The development of small molecule modulators, including both inhibitors and activators, holds promise for the treatment of PKAN and potentially other metabolic diseases. The detailed understanding of the structure, function, and regulation of the different PanK isoforms presented in this guide is essential for the rational design and development of such therapeutic agents.

Future research should focus on further elucidating the specific roles of each PanK isoform in different tissues and cellular compartments. A deeper understanding of the upstream signaling pathways, including the identification of the specific kinases, phosphatases, and other modifying enzymes that regulate PanK activity through post-translational modifications, is a critical next step. Continued efforts in structural biology will also be invaluable for the development of isoform-selective modulators with improved therapeutic profiles. The experimental protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to advance our knowledge of this vital enzyme and its role in health and disease.

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